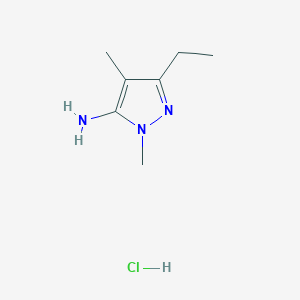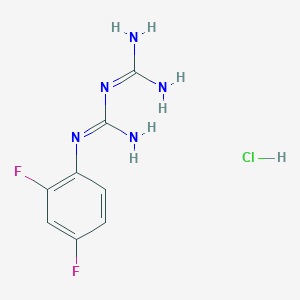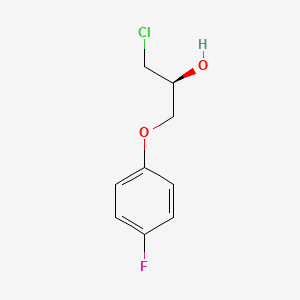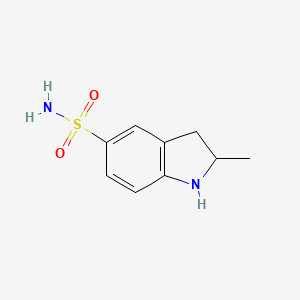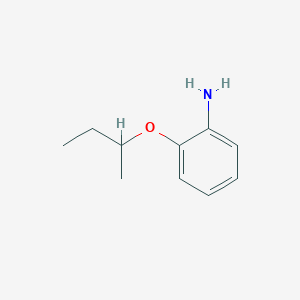
苯胺,2-(1-甲基丙氧基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Benzenamine, 2-(1-methylpropoxy)-” is an organic compound with the molecular formula C9H13N . It is also known by other names such as o-Aminoisopropylbenzene, 1-Amino-2-isopropylbenzene, 2-Aminoisopropylbenzene, Aniline, o-isopropyl-, o-Cumidine, o-Isopropylaniline, 2-Isopropylaniline, o-Aminocumene, and 2-(1-Methylethyl)benzenamine .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 2-(1-methylpropoxy)-” consists of a benzene ring with an amine group and a propoxy group attached to it . The structure of benzene is unique because it allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .
Chemical Reactions Analysis
Benzene derivatives, including “Benzenamine, 2-(1-methylpropoxy)-”, can undergo various chemical reactions. For instance, benzene can react with bromine through the addition of a catalyst, undergoing substitution reactions rather than the addition reactions that are typical of alkenes .
科学研究应用
化学传感器开发
一种衍生物,4-甲氧基-N-((噻吩-2-基)甲基)苯胺,已被确定为 Ag+ 离子的高选择性化学传感器。它以高选择性和灵敏度检测甲醇-水混合物中的 Ag+ 离子,这归因于 Ag+ 结合时荧光信号的增强,这得益于分子内电荷转移的增加。这种机制得到了 TD-DFT 计算的强烈支持 (Tharmaraj, Devi, & Pitchumani, 2012)。
PET 成像剂
苯胺衍生物已被开发为潜在的 PET 成像剂。具体来说,2-(2'-((二甲氨基)甲基)-4'-(4-18F-氟丁氧基)苯硫醇)苯胺等衍生物在脑中成像血清素转运蛋白方面显示出有希望的结果。这些化合物对血清素转运蛋白表现出高结合亲和力和选择性,使其适用于检查涉及血清素能系统的生理和病理状态 (Wang 等,2009)。
缓蚀
源自苯胺的新型席夫碱,如 4-(4-((吡啶-2-基)亚甲基氨基)苯氧基)-N-((吡啶-2-基)亚甲基)苯胺,已对其在低碳钢表面的缓蚀性能进行了研究。这些化合物在金属表面形成保护膜,在酸性介质中显示出优异的抑制效率。它们的有效性通过各种分析技术进一步验证,包括重量分析和电化学测量 (Murmu 等,2019)。
材料科学应用
在材料科学中,苯胺衍生物已促进了新型材料的发展。例如,含有苯胺单元的席夫碱已被用于钌(II)配合物的合成和表征。这些配合物表现出朗缪尔-布洛杰成膜性能和二次谐波产生行为,表明它们在光学和电子应用中的潜力 (Chu & Yam, 2001)。
抗菌研究
此外,一些苯胺衍生物显示出抗菌活性。N-((1H-苯并咪唑-1-基)甲基)-4-(1-苯基-5-取代-4, 5-二氢-1H-吡唑-3-基)苯胺等化合物对各种细菌和真菌菌株表现出活性,突出了它们作为抗菌剂的潜力。这些衍生物中的结构修饰可以显着影响它们的抗菌功效,为设计新的抗菌化合物提供了见解 (Krishnanjaneyulu 等,2014)。
作用机制
Target of Action
Benzenamine, 2-(1-methylpropoxy)- is a type of amine, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom . The primary targets of Benzenamine, 2-(1-methylpropoxy)- are likely to be similar to those of other amines, which typically interact with various biological targets such as receptors, enzymes, and ion channels.
Mode of Action
For instance, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . These reactions involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Amines in general are involved in various biochemical pathways, including those related to neurotransmission and regulation of physiological processes .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Result of Action
Amines in general can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
Benzenamine, 2-(1-methylpropoxy)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to undergo electrophilic aromatic substitution reactions, which are crucial in the synthesis of benzene derivatives . These interactions often involve the formation of sigma-bonds with the benzene ring, generating positively charged intermediates . The compound’s interaction with enzymes such as cytochrome P450 can lead to its oxidation, forming more reactive intermediates .
Cellular Effects
Benzenamine, 2-(1-methylpropoxy)- has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of signaling pathways, potentially altering gene expression patterns . Additionally, its metabolic products can impact cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Benzenamine, 2-(1-methylpropoxy)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or activation . This can result in altered cellular functions and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes can lead to its oxidation, forming reactive intermediates that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 2-(1-methylpropoxy)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of less active or inactive products . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzenamine, 2-(1-methylpropoxy)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and potential toxic effects . Studies have shown that high doses of the compound can result in adverse effects, including cellular toxicity and changes in metabolic activity .
Metabolic Pathways
Benzenamine, 2-(1-methylpropoxy)- is involved in various metabolic pathways. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, leading to the formation of more hydrophilic metabolites that can be excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Benzenamine, 2-(1-methylpropoxy)- within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Its distribution within tissues can be influenced by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of Benzenamine, 2-(1-methylpropoxy)- can affect its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum . This localization can be directed by targeting signals or post-translational modifications that direct the compound to specific organelles . The compound’s activity can be influenced by its localization, as it may interact with different biomolecules in various cellular compartments .
属性
IUPAC Name |
2-butan-2-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZXAYXEUNBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563756 |
Source


|
| Record name | 2-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52464-53-6 |
Source


|
| Record name | 2-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


